タルネタント
概要
科学的研究の応用
Talnetant has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: Talnetant is used as a model compound in various chemical studies to understand its reactivity and interactions with other molecules.
Biology: The compound has been studied for its effects on neurokinin receptors and its potential role in modulating neurotransmission.
Medicine: Talnetant has been investigated as a treatment for irritable bowel syndrome and schizophrenia.
作用機序
タルネタントは、ニューロキニン3受容体を拮抗することによってその効果を発揮します。この受容体は、神経伝達や痛みの調節を含む、さまざまな生理学的プロセスに関与しています。 この受容体を阻害することによって、タルネタントは脳内のドーパミンやノルエピネフリンなどの神経伝達物質のレベルを変えることができ、これにより、統合失調症や過敏性腸症候群などの状態の治療に役立つ可能性があります .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Talnetant interacts with the neurokinin-3 (NK3) receptor, exhibiting high selectivity . In CHO cells expressing recombinant human receptors, it demonstrates selectivity for NK3 over NK1 and NK2 receptors . It inhibits NKB-induced Ca2+ mobilization with an IC50 value of 16.6 nM .
Cellular Effects
Talnetant has been shown to influence cell function by specifically targeting the NK3 receptor . It inhibits NK3-agonist-induced behavioral responses in vivo, showcasing its efficacy in a biological context .
Molecular Mechanism
Talnetant exerts its effects at the molecular level by forming covalent bonds with its targets . It serves as a potent and selective non-peptide NK3 receptor antagonist . It displays exceptional selectivity over a wide range of more than 60 receptors, enzymes, and ion channels .
Dosage Effects in Animal Models
In animal models, Talnetant (i.p., 1-100 mg/kg, 1 h) can significantly attenuate senktide-induced “wet dog wagging” behavior in a dose-dependent manner . It also significantly increases extracellular dopamine and norepinephrine in the medial prefrontal cortex .
Subcellular Localization
As a neurokinin 3 receptor antagonist, it’s likely that it localizes to areas where these receptors are present .
準備方法
タルネタントは、いくつかの合成経路によって合成できます。 1つの方法は、特定の式で表される中間体の調製を伴い、その後、1段階の水素化によってタルネタントが得られます . 反応条件には、通常、ジメチルスルホキシド(DMSO)などの溶媒の使用と、化合物の安定性と純度を確保するための特定の温度制御が含まれます .
化学反応の分析
タルネタントは、以下を含むさまざまな化学反応を起こします。
酸化: タルネタントは、特定の条件下で酸化して、異なる誘導体を形成することができます。
還元: この化合物は、水素化技術を使用して還元して、特定の生成物を得ることができます。
これらの反応で使用される一般的な試薬には、還元のための水素ガスと、酸化のためのさまざまな酸化剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
タルネタントは、その潜在的な治療用途について広く研究されてきました。研究の重要な分野には、以下が含まれます。
化学: タルネタントは、その反応性と他の分子との相互作用を理解するために、さまざまな化学研究でモデル化合物として使用されます。
生物学: この化合物は、ニューロキニン受容体に対するその効果と、神経伝達の調節におけるその潜在的な役割について研究されてきました。
医学: タルネタントは、過敏性腸症候群と統合失調症の治療として調査されてきました。
産業: タルネタントの独特の化学的特性は、新しい医薬品を開発し、受容体リガンド相互作用を理解するための貴重な化合物となっています.
類似化合物との比較
タルネタントは、オサネタントなどの他のニューロキニン3受容体拮抗薬と比較されています。両方の化合物が同じ受容体を標的とする一方、細胞内カルシウム動員において異なる作用機序を示します。 タルネタントは、傾きが1に近い通常のシールドプロットを示し、競合的拮抗作用を示しますが、オサネタントは異なる結合動態を示します .
類似化合物には、以下が含まれます。
オサネタント: 異なる結合特性を持つ別のニューロキニン3受容体拮抗薬。
アプレピタント: 化学療法誘発性悪心および嘔吐の予防に使用されるニューロキニン1受容体拮抗薬。
フォサプレピタント: アプレピタントのプロドラッグであり、同様の治療用途があります.
タルネタントの独自性は、ニューロキニン3受容体に対する高い親和性と、精神障害や過敏性腸症候群の治療におけるその潜在的な治療用途にあります .
特性
IUPAC Name |
3-hydroxy-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18/h3-16,20,28H,2H2,1H3,(H,27,29)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAVGWDGIJKWRM-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870124 | |
Record name | Talnetant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174636-32-9 | |
Record name | Talnetant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174636-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talnetant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174636329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talnetant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 174636-32-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TALNETANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ3T9T146K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Talnetant?
A1: Talnetant acts as a selective antagonist of the neurokinin-3 receptor (NK3). [, , , , , , , , ]
Q2: How does Talnetant interact with the NK3 receptor?
A2: Talnetant binds competitively to the orthosteric binding site of the NK3 receptor, effectively blocking the binding of its endogenous agonist, neurokinin B (NKB). []
Q3: What are the downstream effects of Talnetant binding to the NK3 receptor?
A3: By antagonizing NK3, Talnetant inhibits NKB-mediated signaling. This inhibition has been explored for its potential therapeutic benefits in conditions such as schizophrenia, irritable bowel syndrome, and urinary incontinence. [, , , , , , , ]
Q4: Are there differences in Talnetant's binding and antagonism at human versus guinea pig NK3 receptors?
A4: Yes, studies indicate that while Talnetant demonstrates competitive antagonism at both human and guinea pig NK3 receptors, another NK3 antagonist, Osanetant, displays a different mode of action. Osanetant exhibits competitive antagonism at the human NK3 receptor but shows a pseudoirreversible, apparent noncompetitive mode of antagonism at the guinea pig NK3. This difference is attributed to a slower dissociation rate of Osanetant from the guinea pig NK3 compared to the human NK3, linked to a single amino acid difference (Thr139(2.58) in human and Ala114(2.58) in guinea pig) in the binding site of the receptors. []
Q5: How does Talnetant's interaction with the NK3 receptor differ from that of Osanetant?
A5: While both Talnetant and Osanetant are NK3 antagonists, they interact with the receptor in distinct ways. Talnetant binds deeply into a pocket formed by transmembrane domains 1, 2, and 7 of the NK3 receptor. In contrast, Osanetant occupies a pocket formed by transmembrane domains 3, 5, and 6, with its phenyl-piperidine moiety playing a key role in its binding. Despite these different binding modes, both antagonists compete for the same orthosteric binding site on the receptor. []
Q6: What is the significance of the different binding modes of Talnetant and Osanetant?
A6: The distinct binding interactions of Talnetant and Osanetant within the NK3 receptor, despite targeting the same orthosteric site, highlight the complexities of drug-receptor interactions. Understanding these nuanced differences is crucial for developing more selective and effective NK3 antagonists. Further research can delve into how these distinct interactions translate into differing pharmacological profiles, potentially influencing the efficacy and safety profiles of these drugs. []
Q7: What is the molecular formula of Talnetant?
A7: The molecular formula of Talnetant is C26H29N3O2. []
Q8: What is the molecular weight of Talnetant?
A8: The molecular weight of Talnetant is 415.53 g/mol. []
Q9: How do structural modifications of Talnetant affect its activity and selectivity?
A9: Research indicates that specific structural features of Talnetant are crucial for its NK3 receptor binding and selectivity. Substitutions on the quinoline ring system, particularly at the 2-phenyl position, are sensitive and can significantly influence affinity for the NK3 receptor. [, ]
Q10: What is the evidence for Talnetant's efficacy in treating schizophrenia?
A11: While initial clinical trials showed some promise for Talnetant in treating the positive symptoms of schizophrenia, further studies were terminated for undisclosed reasons. [, , ] More research is needed to fully elucidate its efficacy and determine the optimal therapeutic dose.
Q11: How does Talnetant's efficacy compare to other NK3 antagonists like Osanetant?
A13: Both Osanetant and Talnetant have been investigated for their potential in treating schizophrenia. While both showed initial promise, their clinical development was ultimately halted. Comparing their efficacy directly is difficult due to differences in trial designs and the lack of head-to-head studies. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。